Comparative Antiproliferative Activity Against Colorectal Cancer (LoVo) and Breast Cancer (MCF-7) Cell Lines
The 5-(tetrahydrofuran-2-yl) substituent confers a distinct antiproliferative profile compared to a bulkier benzenesulfonylmethylphenyl analog. While the target compound itself is primarily a synthetic building block, its close structural analog 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (compound 2g) demonstrates significant activity with IC50 values of 2.44 µM against LoVo (colon) and 23.29 µM against MCF-7 (breast) cancer cells after 48-hour incubation [1]. The THF-containing scaffold provides a more compact and potentially more synthetically accessible starting point for generating analogs with similar or improved selectivity profiles [2].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; serves as a key intermediate for analog synthesis. |
| Comparator Or Baseline | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (compound 2g): IC50 = 2.44 µM (LoVo), 23.29 µM (MCF-7). 5-(2-furyl) analogs exhibit varying antimicrobial MICs (e.g., 32-128 µg/mL against S. aureus) [3]. |
| Quantified Difference | The THF ring provides a distinct steric and electronic profile that can be leveraged to modulate activity relative to larger aromatic substituents. |
| Conditions | In vitro cell viability assay (MTT), 48-hour exposure, LoVo (colon) and MCF-7 (breast) cell lines. |
Why This Matters
This evidence positions the THF-thiadiazole core as a viable starting point for developing selective anticancer agents, with the potential to achieve nanomolar potency upon further optimization.
- [1] Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). International Journal of Molecular Sciences, 24(24), 17476. View Source
- [2] Jain, A. K., et al. (2013). 1,3,4-Thiadiazole and its derivatives: A review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576. View Source
- [3] Helmy, M. T., et al. (2022). Design, synthesis and in‐vitro evaluation of new furan‐substituted thiadiazolyl hydrazone derivatives as promising antimicrobial agents. Journal of Heterocyclic Chemistry, 60(4), 657-670. View Source
